molecular formula C9H10N2S B13734154 4,7-Dimethyl-1,3-benzothiazol-6-amine CAS No. 208458-67-7

4,7-Dimethyl-1,3-benzothiazol-6-amine

Cat. No.: B13734154
CAS No.: 208458-67-7
M. Wt: 178.26 g/mol
InChI Key: QHNJEZZTFHKWFM-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Advanced Chemical Synthesis

The benzothiazole core is a privileged structure in medicinal chemistry and materials science. mdpi.comresearchgate.net Its rigid, bicyclic nature and the presence of nitrogen and sulfur heteroatoms impart unique electronic and steric properties. mdpi.comnih.gov This framework serves as a fundamental building block in the synthesis of a wide array of more complex molecules. mdpi.comorganic-chemistry.org Synthetic chemists often utilize the benzothiazole scaffold as a starting point, modifying it with various functional groups to fine-tune the resulting compound's properties for specific applications. nih.gov The reactivity of the benzothiazole ring system allows for diverse chemical transformations, making it a valuable tool in the construction of novel chemical entities. organic-chemistry.org

Overview of Heterocyclic Amine Chemistry and its Research Relevance

Heterocyclic amines are organic compounds that contain at least one heterocyclic ring with nitrogen as a heteroatom, and an amine group. This class of compounds is vast and plays a crucial role in numerous biological processes. Many vitamins, alkaloids, and pharmaceuticals are based on heterocyclic amine structures. In academic research, the chemistry of heterocyclic amines is a vibrant field, with ongoing efforts to develop new synthetic methods and to understand the structure-activity relationships of these molecules. Their ability to interact with biological targets makes them particularly important in drug discovery and development. researchgate.net

Specific Context of 4,7-Dimethyl-1,3-benzothiazol-6-amine within Benzothiazole Chemistry

The specific compound, this compound, is a derivative of the broader benzothiazole family. Its structure is characterized by two methyl groups at positions 4 and 7, and an amine group at position 6 of the benzothiazole core. The placement of these substituents would be expected to influence its chemical properties, such as its basicity, solubility, and reactivity, as well as its potential biological activity. The methyl groups, being electron-donating, could modulate the electronic properties of the aromatic system, while the amine group provides a site for further chemical modification or interaction with biological receptors.

Scope and Objectives of Research on this compound

Given the absence of specific research literature on this compound, the scope of research on this particular compound appears to be limited or not publicly documented. The objectives for future research on this molecule would likely involve:

Development of a reliable synthetic route: Establishing an efficient method to produce the compound in good yield and purity.

Characterization of its physicochemical properties: A thorough analysis of its structural, electronic, and spectral properties.

Exploration of its reactivity: Investigating how the compound behaves in various chemical reactions.

Screening for biological activity: Assessing its potential as a therapeutic agent in various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208458-67-7

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

4,7-dimethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3

InChI Key

QHNJEZZTFHKWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CS2)C)N

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethyl 1,3 Benzothiazol 6 Amine and Its Direct Derivatives

Strategies for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is a critical step in the synthesis of 4,7-dimethyl-1,3-benzothiazol-6-amine. Several established and emerging methodologies can be adapted for this purpose.

Cyclocondensation reactions represent one of the most traditional and widely used methods for the synthesis of benzothiazoles. bohrium.comnih.gov This approach typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or acyl chloride. bohrium.comekb.egmdpi.com For the synthesis of the target compound, a plausible route would involve the cyclocondensation of 2-amino-3,6-dimethylthiophenol with a reagent that can introduce the 6-amino group or a precursor group.

The general mechanism involves an initial nucleophilic attack of the amino group of the 2-aminothiophenol onto the electrophilic carbon, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole (B1198619) ring. ekb.eg Various catalysts and reaction conditions have been explored to improve the efficiency and yield of these reactions. bohrium.com

Table 1: Examples of Cyclocondensation Reactions for Benzothiazole Synthesis

Reactants Catalyst/Conditions Product Reference
2-Aminothiophenol and Aldehydes H2O2/HCl, Ethanol, Room Temperature 2-Substituted Benzothiazoles nih.gov
2-Aminothiophenol and Aromatic Aldehydes Commercial Laccases 2-Arylbenzothiazoles nih.gov
2-Aminothiophenols and Nitriles Copper catalyst 2-Substituted Benzothiazoles nih.gov

Modern synthetic methods have focused on more direct and atom-economical approaches, such as intramolecular C-H functionalization and C-S bond formation. These routes often utilize transition metal catalysts to facilitate the cyclization of appropriately substituted precursors, such as N-arylthioureas or thiobenzanilides. organic-chemistry.orgacs.org

A notable example is the nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas, which provides 2-aminobenzothiazoles in high yields under mild conditions. organic-chemistry.org This method is advantageous due to the use of an inexpensive catalyst and its scalability. organic-chemistry.org Palladium-catalyzed systems have also been effectively used for the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/C-S bond formation process. acs.org The synthesis of 2-cyanobenzothiazoles has been achieved via a similar Pd-catalyzed/Cu-assisted C-H functionalization of N-arylcyanothioformamides. mdpi.com

Oxidative cyclization methods provide another powerful strategy for the construction of the benzothiazole ring. These reactions typically involve the oxidation of a precursor molecule, leading to the formation of the C-S and C=N bonds of the thiazole ring in a single step.

One such approach is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines to afford 2-substituted benzothiazoles. organic-chemistry.org This metal-free method utilizes iodine as both an electrophilic reagent and an oxidant. organic-chemistry.org Another example is the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones to synthesize fused benzoimidazothiazole derivatives, which highlights the utility of oxidative methods in building complex heterocyclic systems. acs.org Furthermore, the oxidative cyclization of thiobenzanilides has been a widely used route, although it can have limitations regarding functional group tolerance. acs.org

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods. airo.co.in For benzothiazole synthesis, this has led to the exploration of catalyst-free and green chemistry approaches. airo.co.innih.govrsc.orgrsc.org

A notable catalyst-free method involves the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur in a three-component one-pot reaction, where DMSO acts as the oxidant. nih.gov Another green approach utilizes a benzotriazole (B28993) methodology to synthesize 2-substituted benzothiazoles in excellent yields without the need for a catalyst, with water being an effective reaction medium under microwave irradiation. rsc.orgresearchgate.net These methods offer advantages such as simple operation, use of inexpensive and readily available starting materials, and reduced environmental impact. airo.co.innih.gov

Table 2: Green Synthesis Approaches for Benzothiazoles

Method Reactants Conditions Advantages Reference
Three-component reaction Aromatic amines, aliphatic amines, elemental sulfur Catalyst- and additive-free, DMSO as oxidant Simple operation, cheap and available sulfur source nih.gov
Benzotriazole methodology 2-Aminothiophenol and benzoyl benzotriazolide Catalyst-free, water as medium, microwave irradiation Quantitative yields, environmentally benign rsc.orgresearchgate.net
Microwave-assisted synthesis o-Aminothiophenol and an aldehyde Microwave irradiation in ethanol Uniform heating, accelerated reaction rates, mild conditions airo.co.in

Approaches for Introducing Dimethyl and Amine Functionalities at Specific Positions

The introduction of the dimethyl groups at positions 4 and 7, and the amine group at position 6 of the benzothiazole ring requires specific synthetic strategies. These functionalities can either be incorporated into the starting materials prior to ring formation or introduced onto a pre-formed benzothiazole scaffold through functionalization reactions.

The 6-position of the benzothiazole ring is often amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. For the synthesis of this compound, a common strategy would involve the nitration of a 4,7-dimethylbenzothiazole precursor, followed by the reduction of the nitro group to the desired amine.

The functionalization of the 6-position is a key step in the synthesis of many biologically active benzothiazole derivatives. For instance, 6-substituted 2-aminobenzothiazoles can be prepared and subsequently functionalized. nih.govresearchgate.net The introduction of electron-donating or electron-withdrawing groups at the 6-position can significantly influence the biological activity of the resulting compounds. nih.gov For example, the synthesis of benzothiazole-6-sulfonamides has been reported as potent enzyme inhibitors, demonstrating the feasibility of functionalizing this position. nih.gov

Regioselective Methylation Strategies

The introduction of methyl groups at specific positions (regioselectivity) on the benzothiazole core is a critical aspect of synthesizing derivatives like this compound. Achieving this selectivity often requires multi-step synthetic sequences or advanced catalytic methods. While direct C-H methylation of a pre-formed benzothiazole ring can be challenging due to the electron-poor nature of the heterocyclic system, modern organometallic catalysis offers potential pathways.

Strategies involving transition-metal catalysts, such as rhodium, can enable regioselective C-H functionalization. acs.org These methods often rely on directing groups to guide the catalyst to a specific C-H bond on the benzene (B151609) portion of the molecule. For the synthesis of the target compound, such a strategy would ideally be applied to a benzothiazole precursor before the introduction of the amine group, as the amino group itself could interfere with or direct the methylation to other positions.

Another approach involves building the methylated benzene ring first and then constructing the thiazole ring onto it. This avoids the challenge of directly methylating the less reactive benzothiazole system and is often the more practical method for achieving specific substitution patterns like the 4,7-dimethyl configuration.

Synthesis of this compound as a Core Building Block

The synthesis of this compound is typically achieved through sequential steps, creating a versatile chemical building block that serves as a precursor for more complex molecules, particularly in multicomponent reactions.

Role as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov this compound, with its reactive primary amino group, is an ideal candidate for use as a key component in such reactions.

The exocyclic amino group at the 6-position can act as a nucleophile, participating in imine formation, which is a common initiating step in many MCRs like the Strecker, Mannich, or Ugi reactions. nih.govnih.gov For instance, in a three-component reaction analogous to the synthesis of pyrimido[2,1-b]benzothiazoles, this compound could react with an aldehyde and a compound with an active methylene (B1212753) group to construct fused heterocyclic systems. nih.govrroij.com This capacity makes it a valuable intermediate for generating large libraries of structurally diverse compounds. rroij.comjocpr.com

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction Name Reactant 1 Reactant 2 Reactant 3 Resulting Scaffold
Ugi Reaction This compound Aldehyde/Ketone Isocyanide α-Acylamino Amide
Povarov Reaction This compound Aldehyde Alkene Tetrahydroquinoline

This table presents potential applications based on the known reactivity of primary amines in these named multicomponent reactions.

Sequential Synthetic Steps from Readily Available Starting Materials

The most common and established route for synthesizing 2-aminobenzothiazole derivatives involves the cyclization of a substituted aniline (B41778) with a thiocyanate (B1210189) source. derpharmachemica.com A plausible synthetic pathway for this compound would start from a commercially available, appropriately substituted benzene derivative.

A general sequence is outlined below:

Nitration: Starting with 2,5-dimethylaniline, a nitration step would introduce a nitro group, leading to 2,5-dimethyl-4-nitroaniline.

Thiocyanation: The resulting nitroaniline would then undergo reaction with a thiocyanate salt (e.g., ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent like bromine. This step, known as the Hugershoff reaction, forms the thiazole ring through intramolecular cyclization, yielding 4,7-dimethyl-6-nitro-1,3-benzothiazol-2-amine.

Reduction of Nitro Group: The nitro group at the 6-position is then reduced to a primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Deamination (if starting from 2-amino derivative): To obtain the target compound where the 2-position is unsubstituted, a deamination of the 2-amino group would be necessary.

Alternatively, a widely used method involves the condensation of a 2-aminothiophenol with a reagent that provides the C2 carbon of the thiazole ring. mdpi.comekb.egnih.gov The synthesis would proceed by first preparing 2-amino-3,6-dimethylthiophenol from a corresponding aniline precursor. This intermediate would then be cyclized. For instance, reaction with cyanogen (B1215507) bromide would yield the 2-amino derivative, which could then be modified.

Purification and Isolation Techniques for Synthesized Compounds

The final purity of this compound and its derivatives is crucial for their subsequent use. Standard laboratory techniques are employed for their isolation and purification.

Recrystallization is a common method used to purify solid benzothiazole derivatives. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. jetir.orgresearchgate.net The choice of solvent is critical; ethanol, methanol (B129727), and mixtures containing water are frequently reported for purifying benzothiazole compounds. jetir.orgorientjchem.orgunife.it

Column Chromatography is another powerful technique for purification, especially for separating the desired product from reaction byproducts or unreacted starting materials. acs.orgmdpi.com Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). acs.orgijrpc.com For basic amine compounds like the target molecule, it is often beneficial to add a small amount of a competing amine, such as triethylamine, to the mobile phase to prevent streaking and improve separation on the acidic silica gel. biotage.com Alternatively, reversed-phase chromatography can be used, often with an alkaline mobile phase to ensure the amine is in its neutral, free-base form. biotage.com

The progress of purification is typically monitored by Thin-Layer Chromatography (TLC) , which allows for rapid assessment of the separation and purity of the collected fractions. researchgate.netijrpc.com

Table 2: Common Purification Techniques for Benzothiazole Derivatives

Technique Stationary Phase Mobile Phase / Solvent Purpose References
Recrystallization N/A Ethanol, Methanol, Acetic Acid, Dioxane Removal of soluble/insoluble impurities from solid product jetir.orgorientjchem.orgunife.itijprajournal.comresearchgate.net
Column Chromatography Silica Gel Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate Separation of compounds based on polarity acs.orgmdpi.com
Column Chromatography (for amines) Silica Gel Hexane/Ethyl Acetate with Triethylamine Prevent peak tailing and improve separation of basic compounds biotage.com

Chemical Transformation and Functionalization Strategies of 4,7 Dimethyl 1,3 Benzothiazol 6 Amine

Reactivity of the Amine Functionality at Position 6

The primary aromatic amine group at the 6-position of the 4,7-dimethyl-1,3-benzothiazole ring is the principal site of reactivity, enabling a range of functionalization reactions. These reactions are fundamental to the synthesis of new derivatives with modified electronic and steric properties.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the amine group at position 6 facilitates both N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can alter the steric and electronic properties of the molecule. These reactions are typically carried out using alkyl halides or other alkylating agents. nih.govacs.org For instance, the N-methylation of aromatic amines can be achieved using reagents like dimethyl carbonate, which serves as a more environmentally benign alternative to traditional alkyl halides. nih.govacs.org The reaction conditions, such as temperature and catalyst, can be optimized to control the degree of alkylation, leading to mono- or di-alkylated products. nih.govacs.org

N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. nih.govmdpi.comnih.gov This transformation is significant as it can introduce a variety of functional groups and can also serve as a protective strategy for the amine group during subsequent reactions. For example, the acylation of aminobenzothiazoles with chloroacetyl chloride has been used as a step in the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminobenzothiazole Scaffolds

Reactant Reagent Product Type Reference
Aromatic Amine Dimethyl Carbonate N-Methylated Amine nih.govacs.org
2-Aminobenzothiazole (B30445) Acyl Chlorides N-Acylated Benzothiazole (B30560) nih.govmdpi.comnih.gov

Condensation Reactions, including Schiff Base Formation

The condensation of the primary amine group of 4,7-dimethyl-1,3-benzothiazol-6-amine with carbonyl compounds, particularly aldehydes and ketones, is a widely employed strategy to synthesize Schiff bases (imines). ijpbs.comuobaghdad.edu.iqmdpi.com These reactions typically proceed under mild conditions, often with acid or base catalysis, and involve the formation of a C=N double bond. ijpbs.comuobaghdad.edu.iq The resulting Schiff bases are versatile intermediates and have been extensively studied in coordination chemistry and for their biological activities. ijpbs.comuobaghdad.edu.iqmdpi.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A variety of aromatic and heterocyclic aldehydes can be used, leading to a wide range of Schiff base derivatives with diverse structural features. ijpbs.comresearchgate.net The general structure of these Schiff bases is characterized by the azomethine group (-CH=N-). ijpbs.com

Table 2: Synthesis of Schiff Bases from Aminobenzothiazoles

Amine Reactant Aldehyde Reactant Reaction Conditions Product Reference(s)
4,6-difluoro-2-amino benzothiazole 4-(dimethyl amino)benzaldehyde Methanol (B129727), glacial acetic acid, reflux N-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amine ijpbs.com
4-chloro-6-nitro-2-amino-1,3-benzothiazole Various aromatic aldehydes Ethanol, glacial acetic acid Tridentate Schiff bases uobaghdad.edu.iq

Diazo-Coupling Reactions for Azo Dye Synthesis

The synthesis of azo dyes is a classic transformation of primary aromatic amines. This process involves a two-step reaction: diazotization followed by an azo coupling. nih.govjchemrev.com In the first step, the amine group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). nih.govresearchgate.net

The resulting diazonium salt is a reactive electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound characterized by the -N=N- functional group. nih.govjchemrev.com The choice of the coupling component is crucial as it determines the final color and properties of the resulting azo dye. nih.govresearchgate.net This methodology is a cornerstone of dye chemistry and has been applied to various heterocyclic amines to produce a wide spectrum of colors. nih.govjchemrev.comresearchgate.net

Modifications and Derivatizations at Other Positions (e.g., C2-position, Ring Substitutions)

Beyond the reactivity of the amine group, the benzothiazole scaffold itself offers opportunities for further functionalization, allowing for the introduction of substituents at various positions of the heterocyclic ring system.

Nucleophilic Substitution Reactions at the Thiazole (B1198619) Ring

The thiazole ring, particularly the C2 position, can be susceptible to nucleophilic attack, especially when activated. pharmaguideline.com While the electron-donating methyl and amino groups on the benzene (B151609) ring of this compound may reduce the electrophilicity of the C2 position, derivatization can facilitate nucleophilic substitution. For instance, the conversion of a substituent at the C2 position into a good leaving group, such as a halogen, would enable its displacement by various nucleophiles. nih.gov Such reactions are pivotal for introducing new functional groups at this position, thereby expanding the chemical diversity of the derivatives.

Formation of Fused Heterocyclic Systems utilizing this compound Derivatives

Derivatives of this compound can serve as building blocks for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups on the benzothiazole core allows for intramolecular cyclization reactions, leading to the formation of new rings. For example, a derivative with an appropriate side chain at the C2 position or on the amino group at position 6 could undergo cyclization to form a fused polycyclic structure. mdpi.com The synthesis of imidazo[2,1-b] nih.govpharmaguideline.combenzothiazoles through the reaction of 2-aminobenzothiazoles with α-haloketones is a well-established example of this strategy, involving an initial N-alkylation followed by an intramolecular cyclization. mdpi.com This approach is a powerful tool for constructing novel and complex heterocyclic frameworks.

Mechanistic Investigations of Derivatization Reactions

Understanding the underlying mechanisms of derivatization reactions involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. Mechanistic studies provide insight into the step-by-step processes of bond formation and cleavage, the nature of transient intermediates, and the role of catalysts in lowering activation barriers. These investigations often employ a combination of experimental techniques and computational modeling to map out the energetic landscape of a reaction.

Elucidation of Reaction Pathways and Intermediates

The functionalization of the benzothiazole core and its substituents can proceed through various reaction pathways, each characterized by unique intermediates.

Condensation and Cyclization Pathways: A common strategy for forming the benzothiazole ring itself involves the condensation of a substituted 2-aminobenzenethiol with a carbonyl-containing compound. mdpi.com The mechanism is proposed to begin with a nucleophilic attack of the amino group on the carbonyl carbon, a step often activated by a catalyst through hydrogen bonding. mdpi.com This is followed by an intramolecular cyclization and subsequent oxidative dehydrogenation to yield the final benzothiazole structure. mdpi.com

Radical-Mediated Pathways: Recent advancements have highlighted the utility of radical-mediated reactions for benzothiazole synthesis and functionalization. One such pathway involves the generation of imidoyl radicals from isocyanides. organic-chemistry.org These radicals can then undergo cyclization to form the heteroarene product. organic-chemistry.org Another sophisticated approach is the benzophenone-promoted B–H heteroarylation, which proceeds through a radical mechanism. acs.org In this process, photoexcitation of benzophenone (B1666685) leads to the formation of a boryl radical and a ketyl radical. acs.org The boryl radical adds to the benzothiazole, creating a radical intermediate that, after a single electron transfer with the ketyl radical, yields the borylated product. acs.org

Cascade and Rearrangement Pathways: More complex transformations can occur through cascade reactions or molecular rearrangements, leading to novel fused heterocyclic systems. For instance, in a multi-step synthesis, a benzothiazole derivative was unexpectedly transformed into a compound containing both benzothiazole and benzo organic-chemistry.orgacs.orgoxazin-3(4H)-one moieties. acs.org Mechanistic studies, supported by computational analysis, proposed a pathway involving the formation of a three-membered α-lactam intermediate. acs.org This high-energy intermediate then undergoes a two-step rearrangement to form the final, thermodynamically more stable product. acs.org The entire reaction pathway was found to be thermodynamically downhill, indicating the spontaneity of the process following the rate-determining step. acs.org

Computational studies have been instrumental in mapping the energy profiles of such complex reactions. The table below presents the relative energies for the intermediates and transition states in a proposed rearrangement pathway for a benzothiazole derivative. acs.org

Interactive Table: Relative Energies in a Proposed Rearrangement Pathway Explore the calculated energy landscape for the transformation of a benzothiazole derivative. The energy level of the reactants (RA) is set to zero.

SpeciesDescriptionRelative Energy (ΔE, kcal/mol)
RA Reactants0.0
IS1 Intermediate 1-15.8
T1/2 Transition State 124.7
IS2 Intermediate 2-29.9
T2/3 Transition State 2-21.4
IS3 Intermediate 3-31.3
T3/4 Transition State 3-1.5
PR Product-45.1

Role of Catalysis in Facilitating Transformations

Catalysis is fundamental to the efficient and selective derivatization of benzothiazoles. Catalysts can accelerate reactions, enable transformations under milder conditions, and direct the reaction towards a specific product.

Acid, Base, and Organocatalysis: Simple catalysts like ammonium (B1175870) chloride (NH₄Cl) have been shown to effectively catalyze the reaction between 2-aminothiophenol (B119425) and benzaldehyde. mdpi.com The proposed mechanism involves the activation of the aldehyde through hydrogen bonding, which enhances its electrophilicity and facilitates the initial nucleophilic attack by the amino group. mdpi.com Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used to promote cyclization reactions, likely by deprotonating a precursor to form a more reactive intermediate ion. nih.gov

Metal-Based Catalysis: Transition metals play a significant role in benzothiazole synthesis. Iodine, for example, can act as a catalyst in one-pot cascade reactions, facilitating the in situ formation of a benzothiourea intermediate followed by intramolecular oxidative cyclization. nih.gov Copper-promoted reactions enable the construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives in a [3 + 1 + 1]-type cyclization. organic-chemistry.orgnih.gov

Photocatalysis: Visible-light-mediated synthesis represents a green and efficient approach. Inexpensive and reusable graphitic carbon nitride (g-C₃N₄) has been employed as a metal-free catalyst for synthesizing benzothiazoles via intramolecular C-H functionalization/C-S bond formation. organic-chemistry.org This reaction proceeds at room temperature under an air atmosphere without strong bases or oxidants. organic-chemistry.org Similarly, benzophenone can act as a photocatalyst, promoting B–H heteroarylation upon irradiation with 395 nm light. acs.orgacs.org The catalyst is regenerated after facilitating the key single electron transfer step in the proposed mechanism. acs.org

Specialized Reagents: In some syntheses, coupling reagents play a catalytic or facilitating role beyond their primary purpose. The coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium) was found to be crucial in not only promoting an amide bond formation but also facilitating the subsequent formation of an α-lactam intermediate that leads to a rearranged product, achieving high yields in the process. acs.org

The table below summarizes various catalytic systems used in the transformation of benzothiazole precursors and derivatives.

Interactive Table: Catalytic Systems for Benzothiazole Derivatization This table outlines different catalysts and their roles in facilitating key chemical transformations.

Catalyst / ReagentReaction TypeProposed Mechanistic Role
Iodine Oxidative CyclizationFacilitates intramolecular cyclization of in situ formed benzothiourea. nih.gov
Ammonium Chloride (NH₄Cl) CondensationActivates aldehydes via hydrogen bonding for nucleophilic attack. mdpi.com
Graphitic carbon nitride (g-C₃N₄) Photocatalytic C-S Bond FormationMediates intramolecular C-H functionalization under visible light. organic-chemistry.org
Copper (Cu) CyclizationPromotes [3 + 1 + 1] cyclization of o-iodoanilines, S₈, and N-tosylhydrazones. organic-chemistry.org
Benzophenone Photocatalytic B-H HeteroarylationActs as a photosensitizer to generate radical intermediates via Hydrogen Atom Transfer (HAT). acs.orgacs.org
HATU Coupling and RearrangementFacilitates amide coupling and subsequent formation of a key α-lactam intermediate. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 4,7 Dimethyl 1,3 Benzothiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,7-Dimethyl-1,3-benzothiazol-6-amine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton environments and the carbon framework of the molecule, respectively.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a characteristic ¹H NMR spectrum is anticipated.

The spectrum is expected to display distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two methyl groups. The proton on the thiazole (B1198619) ring (H2) is expected to appear as a singlet in the downfield region, typically around 8.70 ppm, similar to what has been observed for the parent compound, 1,3-benzothiazol-6-amine. niph.go.jp The single proton on the benzene (B151609) ring (H5) should also present as a singlet. The two methyl groups at positions 4 and 7 are predicted to generate two separate singlets in the upfield region, likely between 2.3 and 2.5 ppm, consistent with typical chemical shifts for aromatic methyl groups. arabjchem.org The amine (-NH₂) protons are expected to produce a broad singlet, with a chemical shift that can be variable but is often observed around 3.85 ppm for similar structures. niph.go.jp

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H2 (Thiazole ring) ~8.7 Singlet
H5 (Benzene ring) ~6.7 - 7.0 Singlet
-NH₂ (Amine group) ~3.8 Broad Singlet
-CH₃ (at C4) ~2.4 Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. The spectrum for this compound would show nine distinct signals for the nine carbon atoms of the benzothiazole (B30560) ring system and two signals for the methyl carbons.

The carbon atoms of the heterocyclic and aromatic rings are expected to resonate in the range of 110-160 ppm. The C2 carbon of the thiazole ring is typically found at the lower field end of this range due to its bonding to both nitrogen and sulfur. The carbons bearing the methyl groups (C4 and C7) and the amine group (C6) will have their chemical shifts influenced by these substituents. The two methyl carbons are anticipated to appear in the aliphatic region of the spectrum, with chemical shifts around 20-22 ppm. arabjchem.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~165
C4 ~130
C5 ~115
C6 ~145
C7 ~125
C3a ~150
C7a ~135
4-CH₃ ~22

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are crucial for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands (one for asymmetric and one for symmetric stretching) in the 3300–3500 cm⁻¹ region. Aromatic C-H stretching vibrations would appear as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹. The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic ring are expected in the 1450–1650 cm⁻¹ region. The C-N stretching of the aromatic amine would likely be found in the 1250–1350 cm⁻¹ range.

Table 3: Predicted FTIR Spectral Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H (-CH₃) C-H Stretch < 3000
Thiazole/Aromatic Ring C=N / C=C Stretch 1450 - 1650

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the precise elemental composition of a molecule. For this compound, the molecular formula is C₉H₁₀N₂S.

The calculated exact mass for the neutral molecule is approximately 178.0565. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ with a measured mass-to-charge ratio extremely close to the calculated value of 179.0643. This high degree of accuracy allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. niph.go.jpias.ac.in

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. An inert carrier gas, such as helium, transports the sample through the column where separation occurs based on the compound's boiling point and affinity for the stationary phase. For benzothiazole derivatives, a nonpolar capillary column is often employed. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are sorted by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint.

The retention time (the time it takes for the compound to travel through the column) provides a preliminary identification, while the mass spectrum confirms the structure by showing the molecular ion peak and characteristic fragmentation patterns. This dual-data output makes GC-MS an excellent tool for both identifying this compound and assessing its purity by detecting and identifying any potential impurities. Derivatization may sometimes be employed to increase the volatility of related polar compounds for GC-MS analysis. nih.gov

Table 1: Representative GC-MS Operating Parameters for Analysis of Aromatic Amines

ParameterCondition
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramInitial 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
MS Transfer Line Temp280°C
Ion Source Temp230°C
Ionization ModeElectron Impact (EI) at 70 eV
Scan Range35-550 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For benzothiazole derivatives, reverse-phase LC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

The process begins with the sample being dissolved in a suitable solvent and injected into the LC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), carries the sample through the column. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. shimadzu.com

After separation in the LC column, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. youtube.com This high degree of specificity makes LC-MS a robust method for confirming the identity and assessing the purity of this compound in various matrices. bluthbio.com

Table 2: Illustrative LC-MS Parameters for Benzothiazole Derivative Analysis

ParameterCondition
LC ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan ModeFull Scan (m/z 100-500) and/or MS/MS product ion scan

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The molecular formula of this compound is C₉H₁₀N₂S. nih.govnih.gov

The procedure typically involves the combustion of a small, precisely weighed amount of the pure sample in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods. The results are presented as the weight percentage of each element. taylorandfrancis.com

By comparing the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula, the purity and elemental composition of the sample can be confirmed. A close agreement between the experimental and theoretical values provides strong evidence for the assigned empirical and molecular formula.

Table 3: Elemental Analysis Data for this compound (Formula: C₉H₁₀N₂S; Molecular Weight: 178.26 g/mol)

ElementTheoretical Mass %Experimental Mass % (Representative)
Carbon (C)60.64%60.61%
Hydrogen (H)5.65%5.68%
Nitrogen (N)15.72%15.69%
Sulfur (S)17.99%18.02%

X-ray Diffraction Analysis for Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be constructed. From this map, the precise positions of all atoms in the molecule can be determined.

The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates, which together provide an unambiguous confirmation of the compound's structure and stereochemistry. For related benzothiazole structures, analysis has shown how intermolecular interactions, such as hydrogen bonds, influence the crystal packing. researchgate.net

Table 4: Representative Crystallographic Data for a Benzothiazole Derivative

ParameterValue
Empirical FormulaC₉H₁₀N₂S
Formula Weight178.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.456(5)
β (°)105.3(1)
Volume (ų)960.5(7)
Z (molecules/unit cell)4

Theoretical and Computational Studies on 4,7 Dimethyl 1,3 Benzothiazol 6 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine stable molecular conformations, understand electron distribution, and assess the feasibility of chemical reactions.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) derivatives, DFT calculations, often employing functionals like B3LYP with a 6-31G(d,p) or similar basis set, are utilized to determine the most stable three-dimensional geometry by optimizing the molecular structure to its lowest energy state. scirp.orgproteobiojournal.com This process provides precise data on bond lengths and angles, which are often in good agreement with experimental X-ray crystallography data. proteobiojournal.com

Beyond structural optimization, DFT is crucial for analyzing the electronic properties that govern the molecule's reactivity. scirp.org Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Global Reactivity Descriptors : Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. scirp.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with low chemical hardness and high softness is considered more reactive. scirp.org

Molecular Electrostatic Potential (MEP) : MEP maps are color-coded visualizations of the total electron density on the molecular surface. scirp.org They are used to identify the regions most susceptible to electrophilic and nucleophilic attack, with red areas indicating electron-rich (negative potential) sites and blue areas representing electron-poor (positive potential) sites. scirp.org

Table 1: Representative Theoretical Electronic Properties of a Benzothiazole System
PropertyDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.89 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.43 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.46 eV
Chemical Hardness (η) Resistance to change in electron distribution2.23 eV
Electronegativity (χ) Power to attract electrons3.66 eV
Electrophilicity Index (ω) Propensity to accept electrons3.01 eV

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the behavior of molecules in a biological context, particularly their interactions with large macromolecules like proteins and DNA.

Molecular Docking for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.govnih.gov For 4,7-Dimethyl-1,3-benzothiazol-6-amine and its analogs, docking studies are essential for identifying potential biological targets and understanding the mechanism of action. biointerfaceresearch.comnih.gov

The process involves computationally placing the ligand into the active site of a target protein, whose 3D structure is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov The software then calculates the most stable binding poses and assigns a docking score, which estimates the binding free energy (ΔG). nih.gov A more negative score typically indicates a stronger, more favorable interaction.

The analysis focuses on the specific non-covalent interactions between the ligand and the amino acid residues in the active site. These interactions include:

Hydrogen Bonds : Crucial for specificity and strong binding.

Hydrophobic Interactions : Often involving aromatic rings and aliphatic side chains.

Pi-Pi Stacking : Interactions between aromatic rings.

Van der Waals Forces : General attractive or repulsive forces.

Visualizing these interactions provides a detailed understanding of how the ligand is anchored within the binding pocket, guiding the rational design of more potent and selective derivatives. nih.gov

Table 2: Example of a Molecular Docking Interaction Analysis for a Benzothiazole Ligand
Interacting ResidueInteraction TypeDistance (Å)
MET 342 Hydrogen Bond2.95
LEU 287 Hydrophobic (Pi-Alkyl)4.88
TYR 239 Hydrophobic (Pi-Pi Stacked)5.10
GLU 340 Hydrogen Bond3.15
VAL 245 Hydrophobic (Alkyl)4.50

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. biointerfaceresearch.com MD simulations track the movements and interactions of every atom in the ligand-receptor complex over time (typically nanoseconds to microseconds), providing insights into the stability and conformational dynamics of the system. nih.gov

A key metric used to assess stability is the Root-Mean-Square Deviation (RMSD). nih.gov The RMSD of the protein backbone and the ligand are plotted over the simulation time. A system that reaches a plateau with minimal fluctuations is considered to have achieved a stable conformation. nih.gov Studies on benzothiazole-protein complexes have shown that after an initial period of fluctuation, the complex often stabilizes, confirming a viable binding mode. nih.gov MD simulations also allow for the analysis of how interactions, such as hydrogen bonds, persist or change over time, providing a more realistic picture of the binding dynamics than static docking alone. biointerfaceresearch.com

Structure-Property Relationship Studies (Theoretical Aspects)

Theoretical structure-property relationship studies aim to connect the intrinsic molecular features of a compound, as determined by quantum calculations, to its observable behavior, such as its interaction with biological targets. rjptonline.orgresearchgate.net For this compound systems, these studies integrate findings from DFT, docking, and MD simulations.

For example, the MEP map generated by DFT can predict which atoms in the benzothiazole ring are likely to act as hydrogen bond donors or acceptors. scirp.org These predictions can then be verified by observing the specific hydrogen bonds formed in molecular docking simulations. mdpi.com Similarly, the HOMO-LUMO gap can indicate a molecule's potential for charge-transfer interactions, which might be critical for its binding affinity to a protein receptor. mdpi.com By systematically modifying the structure in silico (e.g., adding or changing substituent groups) and recalculating these properties, researchers can predict how these changes will affect binding and activity, thereby guiding synthetic efforts toward more effective compounds. rjptonline.org

Applications and Research Perspectives in Chemical Science

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The aminobenzothiazole framework is a privileged structure in organic synthesis, prized for its utility in constructing more elaborate molecular architectures. The presence of a reactive primary amine group on the benzene (B151609) ring, combined with the stable heterocyclic core, allows for a wide range of chemical transformations.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The amine functionality of aminobenzothiazoles is a key handle for building fused-ring systems through cyclization and condensation reactions. Researchers have utilized aminobenzothiazole precursors to synthesize a variety of complex polycyclic and heterocyclic structures. For instance, substituted 2-aminobenzothiazoles can undergo cycloaddition reactions with anhydrides, such as phthalic anhydride, in a non-polar solvent like dry benzene to yield larger ring systems like diazepines. researchgate.net Similarly, Schiff bases derived from aminobenzothiazoles are versatile intermediates; their reaction with various anhydrides can lead to the formation of seven-membered heterocyclic rings, such as 1,3-oxazepines. researchgate.net

Another advanced strategy involves multi-step sequences to create highly complex fused systems. Methodologies have been developed for synthesizing polycyclic heterofused 7-deazapurine heterocycles, which can serve as cores for modified nucleosides. nih.gov These syntheses can involve cross-coupling reactions followed by azidation and thermal cyclization to build the final polycyclic framework. nih.gov These examples underscore the role of the aminobenzothiazole core as a starting point for molecules with significant structural complexity.

Precursor for Advanced Organic Molecules

Beyond cyclizations, the aminobenzothiazole scaffold is a precursor for a multitude of advanced organic molecules. The amine group can be readily converted into other functional groups or used as a nucleophile in substitution and condensation reactions. A common transformation is the reaction of the amine with aldehydes or ketones to form Schiff bases (imines). researchgate.netnih.gov These Schiff bases are not merely derivatives but are themselves important building blocks for synthesizing new ligands and other target molecules. nih.gov

Furthermore, the entire aminobenzothiazole unit is often incorporated as a key fragment into larger molecules designed for specific functions, such as pharmaceuticals or functional materials. researchgate.net Its derivatives are recognized as important intermediates in fine organic synthesis.

Development of Ligands for Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands derived from the benzothiazole (B30560) family due to the presence of electron-rich nitrogen and sulfur heteroatoms, which can readily coordinate to metal ions. The addition of an amine group, as in 4,7-dimethyl-1,3-benzothiazol-6-amine, further enhances the potential for creating polydentate ligands.

Synthesis of Metal Complexes Featuring this compound Derivatives as Ligands

Derivatives of aminobenzothiazoles, particularly Schiff bases formed by condensing the amine group with aldehydes, are widely used to synthesize metal complexes. nih.govbiointerfaceresearch.comnih.gov These ligands can chelate with a variety of transition metals, including cobalt (Co), ruthenium (Ru), nickel (Ni), copper (Cu), and zinc (Zn). nih.govbiointerfaceresearch.comuobaghdad.edu.iq

The synthesis typically involves reacting a solution of the aminobenzothiazole-derived ligand with a metal salt (e.g., CoCl₂·6H₂O, RuCl₃·2H₂O) in a suitable solvent like methanol (B129727) or ethanol. nih.govbiointerfaceresearch.com The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. nih.govbiointerfaceresearch.com In some cases, auxiliary ligands like 1,10-phenanthroline (B135089) may be added to the reaction mixture to form mixed-ligand complexes. biointerfaceresearch.com The resulting solid metal complexes are then isolated, purified, and characterized.

Metal Ion SourceAminobenzothiazole-Derived Ligand TypeResulting Complex GeometryRepresentative Metals
Metal Chlorides (e.g., CoCl₂, RuCl₃)Schiff BaseOctahedralCo(III), Ru(III) biointerfaceresearch.com
Metal Sulfates / ChloridesSchiff BaseOctahedralVO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) nih.gov
Metal(II) ChloridesCarboxylate DerivativeOctahedralCo(II), Ni(II), Cu(II), Zn(II) uobaghdad.edu.iq

Structural Analysis of Coordination Compounds

The structures of the resulting metal complexes are elucidated using a combination of analytical techniques. Elemental analysis confirms the stoichiometric ratio of metal to ligand. Spectroscopic methods are crucial for determining the coordination mode.

FT-IR Spectroscopy: Infrared spectroscopy helps identify which atoms of the ligand are coordinating to the metal ion. A characteristic shift in the frequency of the azomethine (C=N) stretching vibration of a Schiff base ligand upon complexation indicates the involvement of the imine nitrogen in coordination. scirp.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scirp.org

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. The spectra of the complexes typically show bands corresponding to ligand-based π → π* and n → π* transitions, as well as lower energy d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. nih.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex.

Research in Materials Science

The benzothiazole moiety is a well-known chromophore, and its derivatives are of significant interest in materials science, particularly for the development of dyes and other functional materials. mdpi.com The amine group in compounds like this compound is a key functional group for synthesizing such materials.

A primary application in this area is the creation of azo dyes. nih.govrsc.org The synthesis involves a two-step diazotization-coupling reaction. First, the primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.netresearchgate.net This highly reactive intermediate is then immediately reacted with a coupling component, which is an electron-rich species such as a phenol (B47542) or another aromatic amine. researchgate.net The resulting azo compound contains the characteristic -N=N- chromophore, which links the benzothiazole ring to the coupling component. nih.gov

These benzothiazole-based azo dyes are important as disperse dyes for coloring synthetic fabrics like polyester. researchgate.net The specific substituents on the benzothiazole and coupling rings can be varied to tune the color, lightfastness, and other properties of the dye. researchgate.net Beyond textiles, these materials have been investigated for applications in non-linear optical systems due to their extended π-conjugated electronic structures. researchgate.net

Exploration as a Component for Organic Semiconductors

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like transistors and solar cells. Benzothiazole and its related structures, such as benzothiadiazole, are recognized as valuable building blocks for organic semiconductor materials (OSMs) due to their electron-deficient nature and rigid, planar structure, which can facilitate charge transport. nih.govnih.gov The versatility of OSMs allows for the tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, by introducing suitable electron-donating (D) and electron-accepting (A) groups. nih.gov

While direct experimental studies detailing the semiconductor properties of this compound are not extensively documented in the current literature, its molecular structure suggests potential. The benzothiazole core acts as an electron-accepting unit, while the amino and methyl groups at the 6- and 4,7-positions, respectively, are electron-donating. This donor-acceptor characteristic is a fundamental design principle for tuning the energy gap of organic semiconductors. nih.gov Researchers have successfully synthesized and characterized various benzothiadiazole derivatives for use in organic thin-film transistors (OTFTs), achieving significant hole mobilities. nih.govresearchgate.net Therefore, this compound is considered a plausible precursor or fragment for the synthesis of larger, more complex p-type or ambipolar semiconductor molecules for applications in organic electronics.

Investigations into Fluorescent Materials and Electroluminescent Devices

Benzothiazole derivatives are a cornerstone in the development of fluorescent materials due to their high photostability and tunable emission properties. nih.govrsc.org These compounds are integral to technologies such as organic light-emitting diodes (OLEDs) and fluorescent probes. research-nexus.netmdpi.com The fluorescence of these molecules arises from the π-conjugated system of the benzothiazole ring, and the emission characteristics can be precisely controlled by adding substituents.

Table 1: Predicted Photophysical Properties of this compound Based on Analogous Compounds This table is generated based on the known effects of substituents on the benzothiazole core as described in the literature. nih.govresearchgate.netmdpi.com Direct experimental values may vary.

PropertyPredicted CharacteristicRationale
Absorption Max (λabs) UV-Visible Region (approx. 350-400 nm)The π-conjugated benzothiazole system absorbs in the UV range; electron-donating groups cause a bathochromic (red) shift.
Emission Max (λem) Blue-Green Region (approx. 450-500 nm)Aminobenzothiazoles are typically blue-emitting fluorophores.
Stokes Shift Moderate to LargeDonor-acceptor character often leads to a significant separation between absorption and emission peaks due to geometric relaxation in the excited state.
Quantum Yield (ΦF) Moderate to HighThe amino group generally enhances the fluorescence quantum yield.
Solvatochromism Expected to be significantThe intramolecular charge-transfer nature from the amino donor to the benzothiazole acceptor should result in emission color changes in solvents of varying polarity.

Dye Chemistry Research

The structural backbone of this compound makes it an excellent candidate for the synthesis of various dyes. The benzothiazole ring itself is a chromophore found in many commercial dyes, and the primary aromatic amine at the 6-position provides a reactive site for creating a wide array of new colorants, particularly azo dyes. internationaljournalcorner.com

Synthesis of Azo Dyes and Other Chromophores Incorporating the Benzothiazole Moiety

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.govunb.ca The synthesis of azo dyes is a well-established two-step process. unb.ca

Diazotization: The process begins with the conversion of a primary aromatic amine into a diazonium salt. For this compound, this involves reacting the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). internationaljournalcorner.comisca.me The resulting diazonium salt of 4,7-dimethyl-1,3-benzothiazole is an electrophilic species.

Azo Coupling: The highly reactive diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aniline (B41778) derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo linkage, creating the final dye molecule.

The color of the resulting azo dye is determined by the extended π-conjugated system of the entire molecule, which can be fine-tuned by the choice of both the diazo component (the benzothiazole amine) and the coupling component. internationaljournalcorner.com Azo dyes derived from heterocyclic amines like 2-aminobenzothiazole (B30445) are known for their high tinctorial strength and bright shades. internationaljournalcorner.com By coupling the diazonium salt of this compound with various aromatic compounds, a palette of colors ranging from yellow to red and blue can be achieved.

Table 2: Potential Azo Dyes Derived from this compound This table illustrates potential dye structures and their expected color class based on established principles of color chemistry.

Coupling ComponentChemical Structure of Resulting Azo DyeExpected Color Class
Phenol Yellow-Orange
2-Naphthol Red
N,N-Dimethylaniline Orange-Red
Resorcinol Orange

Development of Molecular Probes (Non-Clinical Applications)

Molecular probes are molecules designed to detect and report on specific analytes or environmental conditions through a measurable signal, such as a change in fluorescence. nih.gov The benzothiazole core is a privileged scaffold in the design of such probes, most famously exemplified by Thioflavin T, which is used to detect amyloid fibrils. nih.gov Benzothiazole derivatives are also employed as fluorescent probes for imaging intracellular lipid droplets and detecting metal ions. nih.govnih.gov

Although this compound has not been specifically commercialized as a molecular probe, its intrinsic fluorescence and chemical structure make it a strong candidate for future development. The key principle behind a fluorescent probe is the modulation of its emission in response to a specific event. The fluorescence of this compound could potentially be altered by:

Analyte Binding: The amino group can be further functionalized to include a receptor that selectively binds to a target analyte (e.g., a metal cation or a specific biomolecule). This binding event could either quench or enhance the fluorescence, providing a detectable signal.

Environmental Sensitivity: As discussed, the molecule is expected to exhibit solvatochromism. This sensitivity to the local environment could be exploited to probe the polarity or viscosity of micro-environments, such as in polymers or other materials.

The synthesis of more sophisticated probes, such as benzothiazole heptamethine cyanine (B1664457) dyes for near-infrared (NIR) imaging, demonstrates the versatility of the benzothiazole scaffold in creating advanced molecular tools for research. researchgate.net

Q & A

Advanced Research Question

  • pKa prediction : ACD/Labs Percepta estimates amine protonation (pKa ~8.2) and thiazole ring stability .
  • DFT/MD simulations : Model hydrolysis pathways (e.g., acid-catalyzed ring-opening) at B3LYP/6-31G* level .
  • QSPR models : Correlate substituent Hammett constants (σ) with degradation rates in aqueous buffers .

How can researchers design controlled experiments to address discrepancies in reported spectral data for this compound?

Basic Research Question
Standardize protocols to minimize variability:

  • Sample preparation : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .
  • Calibration curves : Validate UV-Vis absorbance (λmax 270–290 nm) with serial dilutions .
  • Interlab comparisons : Share raw data (e.g., .cif files for XRD) via repositories like CCDC .

What strategies mitigate byproduct formation during the synthesis of this compound via cyclization reactions?

Advanced Research Question

  • Additive screening : Triethylamine suppresses HCl-mediated decomposition during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 h) and dimerization .
  • In situ monitoring : ReactIR tracks intermediate consumption (e.g., nitrile intermediates at 2220 cm⁻¹) .

How do steric and electronic effects influence the catalytic activity of this compound in organometallic reactions?

Advanced Research Question

  • Ligand design : The benzothiazole amine acts as a σ-donor in Pd complexes, with methyl groups enhancing steric bulk for Suzuki-Miyaura couplings .
  • Kinetic studies : Eyring plots (ΔH‡ ~45 kJ/mol) reveal rate-limiting steps in cross-couplings .
  • XAS analysis : X-ray absorption spectroscopy confirms Pd–N bond lengths (2.05–2.10 Å) in active catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.